Normorphine hydrochloride
Overview
Description
Normorphine hydrochloride is an opiate analogue, specifically the N-demethylated derivative of morphine. It was first described in the 1950s when a large group of N-substituted morphine analogues were characterized for activity . This compound has relatively little opioid activity on its own but is a useful intermediate for producing both opioid antagonists, such as nalorphine, and potent opioid agonists, such as N-phenethylnormorphine .
Preparation Methods
Normorphine hydrochloride can be synthesized through various methods. One common synthetic route involves the N-demethylation of morphine. This process is typically catalyzed by liver enzymes such as CYP3A4 and CYP2C8 . Industrial production methods often involve the use of transition metal catalysts for hydrogenation reactions . For example, the oxidation of N-nororipavine hydrochloride using m-chloroperbenzoic acid in aqueous acetic acid at ambient temperature can yield 14-hydroxy-N-normorphinone hydrochloride with high purity .
Chemical Reactions Analysis
Normorphine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants.
Reduction: Catalytic hydrogenation is a common method used in the reduction of normorphine derivatives.
Substitution: N-alkylation reactions are used to produce various derivatives of normorphine.
Common reagents and conditions used in these reactions include m-chloroperbenzoic acid for oxidation and transition metal catalysts for hydrogenation . Major products formed from these reactions include 14-hydroxy-N-normorphinone hydrochloride and other normorphine derivatives .
Scientific Research Applications
Normorphine hydrochloride has several scientific research applications:
Mechanism of Action
Normorphine hydrochloride exerts its effects primarily through its interaction with opioid receptors. It has a relatively low affinity for these receptors compared to other opioids . The compound acts as an agonist at the mu-opioid receptor, leading to the inhibition of adenylyl cyclase and subsequent hyperpolarization of the cell, which inhibits neurotransmitter release . This mechanism is similar to that of other opioids, although this compound is less potent .
Comparison with Similar Compounds
Normorphine hydrochloride is similar to other opioid derivatives such as:
Morphine: The parent compound from which normorphine is derived.
Nalorphine: An opioid antagonist synthesized from normorphine.
N-phenethylnormorphine: A potent opioid agonist derived from normorphine.
This compound is unique in its relatively low opioid activity and its role as an intermediate in the synthesis of both opioid antagonists and agonists .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15;/h1-4,9-10,12,15,17-19H,5-7H2;1H/t9-,10+,12-,15-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNHDHNPDOTERW-VIGPQYPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
466-97-7 (Parent) | |
Record name | Normorphine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003372029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048915 | |
Record name | N-Normorphine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3372-02-9 | |
Record name | Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-, hydrochloride (1:1), (5α,6α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3372-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Normorphine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003372029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Normorphine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α,6α)-7,8-didehydro-4,5-epoxymorphinan-3,6-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORMORPHINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069LMC1L4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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